2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylbutyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylbutyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple fused rings, including benzothiazole, pyrazole, and pyridine rings. It is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylbutyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Formation of Pyridine Ring: The pyridine ring can be constructed via a condensation reaction involving a suitable aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylbutyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical trials.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylbutyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylpropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
- 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-ethylbutyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
- 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylpentyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylbutyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C19H19N4O2S- |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylbutyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C19H20N4O2S/c1-4-11(2)10-22-12(3)17-14(9-16(22)24)21-23(18(17)25)19-20-13-7-5-6-8-15(13)26-19/h5-9,11,24H,4,10H2,1-3H3/p-1 |
InChI Key |
GAEWOOZKUROAPV-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)CN1C(=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C1[O-])C |
Origin of Product |
United States |
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